1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-10(16)13-5-7-14(8-6-13)11-3-2-4-12(9-11)15(17)18/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVQFEXNVZZJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 3-nitroaniline with piperazine in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amine group of 3-nitroaniline reacts with the piperazine ring. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Piperazine Derivatives
Key Observations:
- Substituent Position: The nitro group’s meta position (3-Nitrophenyl) in the target compound contrasts with para-substituted analogs (e.g., QD12’s 4-Nitrophenyl).
- Substituent Type: Electron-withdrawing groups (e.g., nitro, chloro, fluoro) enhance polarity and may reduce lipophilicity compared to electron-donating groups. For example, QD10’s benzoylphenoxy group introduces bulkier aromaticity, increasing molecular weight (378.47 g/mol) versus the target compound (274.27 g/mol).
- Salt Formation : Some analogs, such as QD11 and QD4, form hydrogen oxalate salts to improve solubility and stability , whereas the target compound’s salt status is unspecified.
Functional Group Impact on Properties
- Chlorophenyl Derivatives : The 3-chlorophenyl analog () shares a similar meta-substitution pattern with the target compound but replaces nitro with chloro, reducing electron-withdrawing effects and molecular weight (273.16 vs. 274.27 g/mol) .
Pharmacological Implications
While direct biological data for the target compound are lacking, structural parallels to serotonin receptor ligands () and antioxidant candidates () suggest possible dual activity. For instance:
Biological Activity
1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one, a compound featuring a piperazine moiety and a nitrophenyl substituent, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a piperazine ring that is known for its role in enhancing the bioactivity of various pharmacological agents.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. In a study involving various synthesized piperazine derivatives, it was found to have notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard assays.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity. It was tested against several fungal strains, including Candida albicans and Aspergillus niger, showing effective inhibition at concentrations comparable to standard antifungal agents.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 12 |
| Aspergillus niger | 24 |
These findings indicate its potential utility in treating fungal infections .
Anticancer Effects
The anticancer potential of this compound has also been evaluated. In vitro studies against various cancer cell lines showed promising results.
Case Study: Anticancer Screening
A series of compounds including this compound were screened against a panel of cancer cell lines from different tissues. The compound exhibited growth inhibition percentages as follows:
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | % Growth Inhibition at 10 µM |
|---|---|
| MCF-7 (Breast) | 70 |
| A549 (Lung) | 65 |
| HeLa (Cervical) | 60 |
The results indicate that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using carrageenan-induced paw edema models in rats. The results compared favorably with standard anti-inflammatory drugs.
Table 4: Anti-inflammatory Activity of this compound
| Treatment | Edema Reduction (%) |
|---|---|
| Control | - |
| Standard Drug (Ibuprofen) | 75 |
| Test Compound | 70 |
This suggests that the compound could serve as a candidate for further development in anti-inflammatory therapies .
Q & A
Q. What are the common synthetic routes for preparing 1-[4-(3-Nitrophenyl)piperazin-1-yl]ethan-1-one?
A standard approach involves coupling a nitro-substituted arylpiperazine with an acetylating agent. For example, propylphosphonic acid anhydride (PPAA) in DMF with triethylamine (Et3N) facilitates amide bond formation between 3-nitrophenylpiperazine and activated acetyl derivatives . Alternative methods include nucleophilic substitution of halogenated acetophenones with piperazine derivatives under reflux conditions . Key steps:
- Nitrophenylpiperazine preparation : Nitration of phenylpiperazine precursors followed by purification.
- Acetylation : Use of acetyl chloride or acetic anhydride in the presence of coupling agents (e.g., PPAA) .
Q. How can the purity and structural integrity of this compound be validated?
- Spectroscopic Techniques :
- Crystallography : X-ray diffraction resolves bond angles and torsional strain in the piperazine ring (e.g., N-C-C-N dihedral angles ~50–60°) .
Q. What are the typical applications of this compound in pharmacological research?
Piperazine derivatives with nitro groups are explored as precursors for CNS agents due to their ability to modulate serotonin and dopamine receptors. The nitro group enhances electron-withdrawing effects, influencing receptor binding kinetics .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity and biological activity of this compound?
- DFT Calculations : Optimize geometry and predict electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-deficient nature increases susceptibility to reduction .
- Molecular Docking : Simulate interactions with 5-HT1A receptors; the acetyl group’s orientation affects hydrogen bonding with residues like Asp<sup>116</sup> .
- ADMET Predictions : Tools like SwissADME estimate bioavailability (e.g., logP ~2.5–3.0) and blood-brain barrier permeability .
Q. What strategies resolve contradictions between predicted and experimental biological activity data?
- Case Study : If in vitro assays show lower 5-HT1A affinity than computational predictions:
- Stereochemical Analysis : Verify if the nitro group’s meta position introduces steric hindrance (vs. para-substituted analogs) .
- Metabolic Stability : Assess oxidative degradation via LC-MS; nitro groups may form reactive intermediates under physiological conditions .
- Solubility Adjustments : Modify crystallinity by co-crystallizing with cyclodextrins or PEG derivatives .
Q. How does the nitro group’s position (meta vs. para) influence the compound’s chemical behavior?
- Reactivity : The meta-nitro group reduces resonance stabilization compared to para, leading to slower SNAr reactions but higher thermal stability .
- Electrochemical Properties : Cyclic voltammetry reveals a reduction peak at ~-0.8 V (vs. Ag/AgCl) for nitro-to-amine conversion, with meta isomers showing slower kinetics .
Q. What advanced spectroscopic techniques are critical for studying reaction intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
